3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide
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Overview
Description
3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Amidation: The final step involves the reaction of the chlorinated benzoxazole with 2,4-dimethylaniline and a suitable acylating agent to form the desired propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions could target the carbonyl groups within the benzoxazole ring or the propanamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, and proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide
- 3-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide
- 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-methylphenyl)propanamide
Uniqueness
The unique structural features of 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,4-dimethylphenyl)propanamide, such as the specific substitution pattern on the benzoxazole ring and the presence of the dimethylphenyl group, contribute to its distinct chemical and biological properties. These features may influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H17ClN2O3 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-11-3-5-14(12(2)9-11)20-17(22)7-8-21-15-10-13(19)4-6-16(15)24-18(21)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
InChI Key |
XQTJLPYFFSNWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)C |
Origin of Product |
United States |
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